molecular formula C10H11BrO2 B6156828 2-(4-bromo-2-methylphenyl)propanoic acid CAS No. 1501145-09-0

2-(4-bromo-2-methylphenyl)propanoic acid

Cat. No.: B6156828
CAS No.: 1501145-09-0
M. Wt: 243.10 g/mol
InChI Key: GBGFZABEEFTHNR-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)propanoic acid is a substituted propanoic acid derivative characterized by a bromine atom at the para position and a methyl group at the ortho position on the phenyl ring. This compound is synthesized via bromination of precursor molecules, such as 2-methyl-2-phenylpropanoic acid, using bromine under controlled pH conditions (sodium carbonate solution) . The bromine and methyl substituents influence its electronic and steric properties, impacting solubility, acidity, and biological interactions .

Properties

CAS No.

1501145-09-0

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11BrO2/c1-6-5-8(11)3-4-9(6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)

InChI Key

GBGFZABEEFTHNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenyl)propanoic acid typically involves the bromination of 2-(4-methylphenyl)propanoic acid. One common method includes the addition of bromic acid and hydrogen peroxide to brominate 2-(4-methylphenyl)propanoic acid at temperatures ranging from 0 to 80°C in the presence of an organic solvent . The resulting product is then recrystallized to obtain high-purity this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar bromination reactions but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Drug Development and Synthesis:
2-(4-bromo-2-methylphenyl)propanoic acid is a significant intermediate in the synthesis of various pharmaceuticals, particularly non-sedating antihistamines like fexofenadine. The compound serves as a precursor that allows for the selective bromination of 2-methyl-2-phenylpropanoic acid, yielding high-purity products essential for pharmaceutical formulations .

Mechanism of Action:
The compound's sulfonamide group can interact with specific enzymes or receptors, forming hydrogen bonds that inhibit enzyme activity. This interaction is crucial in designing drugs targeting sulfonamide-sensitive enzymes, enhancing therapeutic efficacy.

Materials Science

Synthesis of Advanced Materials:
In materials science, this compound is utilized in developing advanced materials with tailored electronic and optical properties. Its unique chemical structure allows researchers to modify its properties for applications in organic electronics and photonic devices.

Biological Studies

Enzyme Mechanism Probing:
The compound is also employed as a biochemical probe to study enzyme mechanisms and protein-ligand interactions. By analyzing how it binds to specific enzymes, researchers can gain insights into the catalytic processes and regulatory mechanisms within biological systems.

Data Tables

Application AreaSpecific Use Case
Medicinal ChemistryPrecursor for fexofenadine synthesis
Materials ScienceDevelopment of electronic materials
Biological StudiesProbe for enzyme mechanism studies

Case Study 1: Synthesis of Fexofenadine

A notable application of this compound is its role in synthesizing fexofenadine. The selective bromination process yields a product with over 95% purity, crucial for pharmaceutical applications where impurities can affect efficacy and safety . This synthesis method has been optimized to ensure minimal by-products, demonstrating the compound's utility in drug formulation.

Case Study 2: Enzyme Interaction Studies

Research has shown that derivatives of this compound can effectively inhibit certain enzymes involved in inflammatory pathways. By utilizing this compound as a probe, scientists have elucidated mechanisms of action for various sulfonamide-sensitive enzymes, paving the way for new anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents on Phenyl Ring Key Features Applications/Properties
2-(4-Bromo-2-methylphenyl)propanoic acid 4-Br, 2-Me High acidity (electron-withdrawing Br), steric hindrance (ortho-Me) Pharmaceutical intermediate
Ibuprofen (2-(4-isobutylphenyl)propanoic acid) 4-isobutyl Lipophilic isobutyl enhances membrane permeability NSAID; COX inhibitor
2-(4-Chlorophenyl)propanoic acid 4-Cl Smaller halogen (Cl vs. Br) reduces molecular weight Herbicide precursor
Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) 4-Cl, 2-Me (phenoxy linkage) Phenoxy group increases herbicidal activity Chlorophenoxy herbicide
2-(4-Cyanophenyl)propanoic acid 4-CN Strong electron-withdrawing CN group enhances acidity Research applications in organic synthesis
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid 3-Br, 4-Et, 2-Me Ethyl group increases lipophilicity; Br at meta position Agrochemical/pharmaceutical intermediate

Toxicological and Regulatory Considerations

  • Brominated analogs may pose higher environmental persistence due to bromine’s larger atomic radius and stronger C–Br bond stability compared to chlorine .

Biological Activity

2-(4-bromo-2-methylphenyl)propanoic acid is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bromine atom and a methyl group attached to a phenyl ring, linked to a propanoic acid moiety. Its molecular formula is C11H13BrO2C_{11}H_{13}BrO_2 with a molar mass of approximately 273.13 g/mol. The unique electronic properties imparted by the bromine and methyl groups significantly influence its interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to mimic natural amino acids, facilitating its role as an enzyme inhibitor or receptor modulator. The bromine atom enhances its reactivity, enabling it to participate in various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 µM
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Pseudomonas aeruginosa13.40 µM

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In studies comparing various derivatives, compounds similar to this compound demonstrated significant inhibition of COX-1 and COX-2 activities, indicating its potential utility in treating inflammatory diseases .

Case Studies

  • In Vivo Studies : A study on the anti-fibrotic effects of related compounds demonstrated that modifications to the structure could enhance potency and reduce cytotoxicity in animal models. The results indicated a reduction in connective tissue growth factor gene expression, suggesting therapeutic applications for fibrotic diseases .
  • Cytotoxicity Assays : In assays involving human cancer cell lines, derivatives of this compound exhibited selective cytotoxicity against A549 (lung adenocarcinoma) and A375 (melanoma) cells, with IC50 values significantly lower than those observed for standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-bromo-2-methylphenyl)propanoic acid, and how can retrosynthetic analysis optimize pathway design?

  • Methodological Answer : AI-driven retrosynthetic tools (e.g., Template_relevance models) can predict feasible pathways using databases like Reaxys or Pistachio. For example, bromination of 2-methylphenyl precursors followed by Friedel-Crafts alkylation with propanoic acid derivatives may yield the target compound. Validate routes via NMR (for regioselectivity) and HPLC-MS (for purity) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substitution patterns (e.g., bromine at C4, methyl at C2).
  • X-ray Crystallography : Resolve solid-state conformation, as demonstrated in analogous brominated arylpropanoic acids (e.g., bond angles and torsion angles in crystal structures) .
  • Mass Spectrometry : Use high-resolution MS (e.g., EI or ESI) to confirm molecular weight (229.071 g/mol) and isotopic patterns from bromine .

Q. What analytical methods are critical for assessing purity and detecting impurities in this compound?

  • Methodological Answer :

  • HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts or positional isomers) using reversed-phase C18 columns and gradient elution.
  • Reference Standards : Compare retention times with certified impurities like 2-(4-ethylphenyl)propanoic acid (CAS 3585-52-2) .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability to identify decomposition products during storage .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions, and what mechanistic studies are needed to validate this?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Test reactivity with arylboronic acids (e.g., Pd catalysis) to replace bromine. Monitor reaction kinetics via in-situ IR spectroscopy.
  • DFT Calculations : Model electron density maps to predict activation barriers for bromine displacement. Compare with experimental yields .
  • Contradiction Analysis : Address discrepancies in coupling efficiency due to steric hindrance from the 2-methyl group .

Q. What strategies can resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxicity) for arylpropanoic acid derivatives?

  • Methodological Answer :

  • Dose-Response Profiling : Use in vitro assays (e.g., COX-1/COX-2 inhibition) to establish IC50 values and therapeutic windows.
  • Metabolite Tracking : Employ LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to cytotoxicity .
  • Species-Specific Models : Compare results across human cell lines and animal models to clarify interspecies variability .

Q. How can computational modeling predict the environmental fate of this compound, and what experimental validation is required?

  • Methodological Answer :

  • QSAR Models : Predict biodegradation pathways (e.g., hydrolysis of the carboxylic acid group) using software like EPI Suite.
  • Photolysis Studies : Expose the compound to UV light and analyze degradation products via GC-MS.
  • Soil Sorption Experiments : Measure log KocK_{oc} values to assess mobility in aquatic systems, referencing analogous chlorinated phenoxypropanoic acids .

Q. What advanced techniques characterize the compound’s solid-state behavior, and how do polymorphic forms affect drug formulation?

  • Methodological Answer :

  • PXRD : Identify polymorphs and assess crystallinity.
  • DSC : Detect phase transitions (e.g., melting points, glass transitions) impacting solubility.
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., Br···O contacts) to explain stability differences between polymorphs .

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